1-Azido-4-iodobutane
Overview
Description
1-Azido-4-iodobutane is an organic compound with the molecular formula C4H8IN3 It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and an iodine atom attached to a butane chain
Preparation Methods
1-Azido-4-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobutanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of Grignard reagents. For example, the reaction of 1-iodobutane with magnesium in an ether solvent forms the corresponding Grignard reagent, which can then react with azidotrimethylsilane to produce this compound .
Chemical Reactions Analysis
1-Azido-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, Grignard reagents, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-iodobutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for bioorthogonal labeling and conjugation reactions, making it useful in biochemistry and molecular biology.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Azido-4-iodobutane primarily involves its reactivity due to the azide and iodine functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications.
Comparison with Similar Compounds
1-Azido-4-iodobutane can be compared with other azidoalkanes and iodoalkanes:
1-Azido-4-chlorobutane: Similar in structure but with a chlorine atom instead of iodine.
1-Azido-4-bromobutane: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1-Azido-4-fluorobutane: The presence of a fluorine atom results in distinct chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in the combination of the azide and iodine groups, which provides a unique set of reactivities and applications in organic synthesis and research.
Properties
IUPAC Name |
1-azido-4-iodobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUACRCBPIEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625325 | |
Record name | 1-Azido-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148759-55-1 | |
Record name | 1-Azido-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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